2-Pentenal, 4-methyl-

Beschreibung

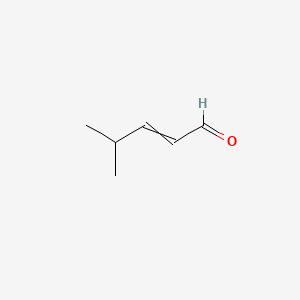

2-Pentenal, 4-methyl- (IUPAC name: (E)-4-methylpent-2-enal) is an α,β-unsaturated aldehyde with the molecular formula C₆H₁₀O. These compounds are critical in flavor and fragrance industries due to their green, fatty, and fruity odor profiles, which arise from lipid oxidation pathways .

Key characteristics of aldehydes like 4-methyl-2-pentenal include:

- Functional group: Aldehyde (–CHO) conjugated to a double bond (C=C), enhancing reactivity in nucleophilic additions and oxidation reactions.

- Stereochemistry: The E-isomer (trans configuration) is more common in natural sources and exhibits distinct volatility and odor thresholds compared to the Z-isomer .

Eigenschaften

IUPAC Name |

4-methylpent-2-enal | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O/c1-6(2)4-3-5-7/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIWPMNBTULNXOH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C=CC=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

98.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5362-56-1 | |

| Record name | 4-Methyl-2-pentenal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5362-56-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Pentenal, 4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Vorbereitungsmethoden

Nitrogenous Organic Base Catalysts

Pyrrolidine, piperidine, and morpholine are identified as optimal catalysts due to their mild basicity and polarity, which enhance mixing with propionaldehyde. These bases facilitate controlled enolate formation, minimizing over-condensation side reactions. For instance, pyrrolidine achieves a 95.3% yield at 10–15°C, while piperidine reaches 96.4% at 20–25°C. The selectivity for 4-methyl-2-pentenal exceeds 96% in all cases, attributed to the steric and electronic effects of the organic bases.

Role of Organic Acids

Acetic acid is co-administered with the base to modulate reaction kinetics. A molar ratio of 0.05–0.25:1 (acid:propionaldehyde) optimizes proton transfer steps, ensuring rapid enolate generation without premature quenching. This dual-base-acid system eliminates the need for solvents, simplifying purification.

Reaction Parameters and Kinetic Control

Temperature and Time Dependence

Reaction temperatures between 10°C and 30°C balance reaction rate and selectivity (Table 1). At 10–15°C, a 4-hour reaction with pyrrolidine yields 95.3%, whereas piperidine achieves 96.4% in just 0.5 hours at 20–25°C. Elevated temperatures (>30°C) risk polymerization, reducing yields by 5–8%.

Table 1: Comparative Yields Under Varied Conditions

| Catalyst | Temperature (°C) | Time (h) | Yield (%) | Selectivity (%) |

|---|---|---|---|---|

| Pyrrolidine | 10–15 | 4 | 95.3 | 96.5 |

| Piperidine | 20–25 | 0.5 | 96.4 | 91.6 |

| Morpholine | 20–25 | 2 | 96.9 | 94.8 |

Molar Ratios and Stoichiometry

A propionaldehyde-to-catalyst ratio of 1:0.025–0.25 ensures sufficient enolate formation without base excess. For example, 0.05 mol piperidine per 2 mol propionaldehyde delivers 96.4% yield. Similarly, acetic acid is maintained at 0.05–0.25 mol per mole of aldehyde to stabilize intermediates.

Industrial-Scale Process Design

Solvent-Free Operation

The absence of solvents reduces energy consumption by 20–30% compared to traditional methods. Post-reaction washing with water separates the organic phase (crude 4-methyl-2-pentenal) from aqueous catalysts, which are recycled via alkaline treatment (e.g., 30% NaOH).

Purification via Distillation

Vacuum distillation (77–78.5°C at 100 mmHg) refines the crude product to >98% purity. This step removes residual propionaldehyde (<0.5%) and oligomeric byproducts, ensuring pharmaceutical-grade output.

Earlier methods employing hydrotalcite solid bases faced challenges in reactor design, particularly vertical shell-and-tube configurations that hindered contact time control . The organic base system resolves these issues through homogeneous catalysis, improving reproducibility and scalability.

Analyse Chemischer Reaktionen

Types of Reactions: 2-Pentenal, 4-methyl- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form carboxylic acids.

Reduction: It can be reduced to form alcohols.

Addition Reactions: The double bond in 2-Pentenal, 4-methyl- makes it susceptible to addition reactions with halogens and hydrogen.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Addition Reactions: Halogens like bromine and hydrogen gas in the presence of a catalyst are commonly used.

Major Products Formed:

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Addition Reactions: Halogenated compounds and saturated hydrocarbons.

Wissenschaftliche Forschungsanwendungen

Applications in Chemical Synthesis

-

Intermediate in Organic Synthesis

- 2-Pentenal, 4-methyl- serves as a crucial intermediate in the synthesis of various organic compounds. It is utilized in the production of pharmaceuticals, agrochemicals, and fragrances due to its reactive aldehyde group that can undergo further transformations such as reduction, oxidation, and condensation reactions.

-

Flavoring Agent

- The compound is recognized for its fruity odor, making it suitable for use as a flavoring agent in food products. Its sensory properties are leveraged in the food industry to enhance flavors.

-

Building Block for Polymer Chemistry

- In polymer chemistry, 2-pentenal, 4-methyl- can be polymerized to create new materials with specific properties. Its unsaturation allows for cross-linking reactions that are essential in developing elastomers and resins.

Environmental Applications

- Ozonolysis Studies

-

Kinetic Studies

- Experimental studies have focused on the kinetics of the ozonolysis reaction involving 2-pentenal, 4-methyl-. Findings demonstrate that the rate coefficients for these reactions are critical for modeling atmospheric processes and predicting the compound's behavior under varying environmental conditions .

Case Studies

- Toxicological Assessments

- Regulatory Frameworks

Data Summary Tables

| Application Area | Description |

|---|---|

| Organic Synthesis | Intermediate for pharmaceuticals and agrochemicals |

| Food Industry | Flavoring agent due to fruity odor |

| Polymer Chemistry | Building block for elastomers and resins |

| Environmental Science | Study of ozonolysis and SOA formation |

Wirkmechanismus

The mechanism of action of 2-Pentenal, 4-methyl- involves its interaction with molecular targets through its aldehyde group and double bond. The compound can form covalent bonds with nucleophiles, leading to various chemical transformations. The pathways involved include nucleophilic addition and oxidation-reduction reactions .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Aldehydes

(E)-2-Pentenal (CAS 1576-87-0)

- Molecular formula : C₅H₈O.

- Odor profile : Green, fatty, and apple-like, contributing to the aroma of foxtail millets and oysters .

- Reactivity: Participates in Strecker degradation with amino acids, forming phenylacetaldehyde. Antagonistic interactions with phenolic compounds reduce its efficacy in flavor formation .

- Retention indices: GC retention indices vary by column type (e.g., 744 on non-polar columns) .

Hexanal (CAS 66-25-1)

Ketones

4-Methyl-3-penten-2-one (Mesityl oxide, CAS 141-79-7)

- Molecular formula : C₆H₁₀O.

- Odor profile : Camphor-like, fruity.

- Reactivity : As a ketone, it undergoes aldol condensation less readily than aldehydes. Synergistic effects with aldehydes enhance flavor complexity in enzymatic hydrolysates .

- Thermodynamic data : Boiling point ~130°C; used in polymer and solvent industries .

Alcohols

4-Methyl-2-pentanol (CAS 108-11-2)

- Molecular formula : C₆H₁₄O.

- Odor profile : Mild, sweet; used as a solvent and in pharmaceutical synthesis.

- Key difference: The hydroxyl group (–OH) reduces volatility compared to aldehydes. GC retention index: 755 on non-polar columns .

Data Tables

Table 1: Structural and Functional Comparison

Research Findings

- Flavor Interactions: (E)-2-Pentenal’s antagonism with phenolics reduces phenylacetaldehyde formation by 20–40% in ternary mixtures, highlighting its sensitivity to matrix effects .

- Volatility Trends : Conjugated aldehydes like (E)-2-pentenal have lower boiling points than saturated analogs (e.g., hexanal), enhancing their contribution to headspace aroma .

- Stereochemical Impact : The E-isomer of 2-pentenal is more stable and prevalent in natural sources, while the Z-isomer is rare and less studied .

Biologische Aktivität

2-Pentenal, 4-methyl- (also known as 4-methyl-2-pentenal) is an organic compound classified as an unsaturated aldehyde. This compound has garnered attention in various fields, including environmental science, food chemistry, and toxicology, due to its biological activity and potential health implications. This article explores its biological activity through detailed research findings, case studies, and data tables.

Molecular Structure

The molecular formula of 2-Pentenal, 4-methyl- is C₅H₈O, with a molecular weight of approximately 84.12 g/mol. The structure features a double bond between the second and third carbon atoms and an aldehyde functional group at the end of the chain.

Toxicological Profile

Research indicates that 2-Pentenal, 4-methyl- exhibits various biological activities that can impact human health and environmental systems. A provisional peer-reviewed toxicity assessment conducted by the U.S. Environmental Protection Agency (EPA) outlines key findings regarding its toxicity levels:

- Acute Toxicity : Initial studies suggest that exposure to high concentrations can lead to respiratory irritation and potential central nervous system effects.

- Chronic Exposure : Long-term inhalation studies in animal models indicate potential renal toxicity, with significant kidney weight increases noted at elevated exposure levels (660.7 mg/m³) .

Table 1: Summary of Toxicological Data for 2-Pentenal, 4-methyl-

| Study Type | Exposure Route | NOAEL (mg/m³) | LOAEL (mg/m³) | Observed Effects |

|---|---|---|---|---|

| Inhalation | Animal Study | ND | 660.7 | Increased kidney weights |

| Oral | Human Study | ND | ND | No significant data available |

| Inhalation | Human Study | ND | ND | No significant data available |

Note: NOAEL = No Observed Adverse Effect Level; LOAEL = Lowest Observed Adverse Effect Level; ND = No Data

Environmental Impact

The ozonolysis of 2-Pentenal, 4-methyl- has been studied to understand its role in atmospheric chemistry. It reacts with ozone to form secondary organic aerosols (SOAs), which can affect air quality and climate. The kinetics of this reaction have been characterized experimentally:

- Rate Coefficient : The average rate coefficient for the ozonolysis reaction was found to be , indicating a relatively slow reaction rate compared to other atmospheric processes .

Table 2: Ozonolysis Rate Coefficients for 2-Pentenal, 4-methyl-

| Reaction Condition | Rate Coefficient (cm³/molecule/s) |

|---|---|

| Low-Frequency Reactor | |

| Atmospheric Simulation | |

| Average |

Food Chemistry

2-Pentenal, 4-methyl- is detected in various food products, contributing to their flavor profiles. It has been identified in potatoes and green tea as a compound responsible for sweet and nutty flavors. Its presence in these foods suggests potential applications as a flavoring agent or biomarker for dietary intake .

Metabolic Pathways

Studies have also explored the metabolic pathways involving this compound. It is hypothesized that it may undergo biotransformation in the liver, leading to the formation of various metabolites that could exhibit distinct biological activities.

Q & A

Q. How can the molecular structure of 2-Pentenal, 4-methyl- be characterized experimentally?

Methodological Answer:

- Use nuclear magnetic resonance (NMR) spectroscopy to identify carbon-hydrogen frameworks, focusing on chemical shifts for aldehyde protons (~9-10 ppm) and conjugated double bonds.

- Infrared (IR) spectroscopy can confirm the presence of aldehyde (C=O stretch ~1720 cm⁻¹) and alkene (C=C stretch ~1650 cm⁻¹) groups.

- Mass spectrometry (MS) aids in determining molecular weight (84.12 g/mol) and fragmentation patterns, such as α-cleavage near the aldehyde group .

- Computational tools (e.g., density functional theory) validate stereochemistry and bond angles, especially for distinguishing cis/trans isomers .

Q. What experimental conditions are optimal for studying 2-Pentenal, 4-methyl-’s stability under thermal stress?

Methodological Answer:

- Conduct controlled heating experiments (e.g., 1 hour at 180°C in sodium citrate buffer, pH 3) to simulate degradation pathways.

- Use high-performance liquid chromatography (HPLC) to quantify recovery rates, noting that stability varies with phenolic co-reactants (e.g., 80% recovery without phenols vs. 56% with phloroglucinol) .

- Include binary (2-pentenal + phenol) and ternary (2-pentenal + phenol + phenylacetaldehyde) mixtures to assess cross-reactivity .

Advanced Research Questions

Q. How can antagonistic interactions between 2-Pentenal, 4-methyl- and phenolic compounds be resolved in phenylacetaldehyde formation studies?

Methodological Answer:

-

Design competitive reaction pathway experiments using phenylalanine as a precursor. Compare phenylacetaldehyde yields in systems with/without phenols and 2-pentenal.

-

Apply kinetic modeling to quantify antagonism (% reduction in phenylacetaldehyde) using the formula:

(See Table 1 in for data normalization.)

-

Use gas chromatography-mass spectrometry (GC-MS) to track intermediates, identifying whether phenols act as inhibitors or divert reactants to side products .

Q. What methodologies address contradictions in 2-Pentenal, 4-methyl-’s stability data across different phenolic environments?

Methodological Answer:

- Perform structure-activity relationship (SAR) studies with phenolic analogs (e.g., resorcinol vs. phloroglucinol) to isolate electronic or steric effects.

- Quantify hydrogen-bonding interactions via Fourier-transform infrared (FTIR) or X-ray crystallography (if crystallizable adducts form).

- Analyze time-resolved degradation profiles to distinguish between direct reactivity (e.g., aldehyde-phenol condensation) and indirect oxidative pathways .

Q. How can reaction pathways involving 2-Pentenal, 4-methyl- in aldol condensation be systematically mapped?

Methodological Answer:

- Use stoichiometric variations of aldehydes/ketones (e.g., acetone, cyclohexanone) to identify preferred enolate partners.

- Monitor reaction progress with in-situ Raman spectroscopy to detect transient intermediates like enolates or conjugated dienols.

- Compare product distributions under acidic vs. basic conditions, noting that 2-pentenal’s α,β-unsaturation may favor Michael additions over aldol pathways .

Data Analysis and Reproducibility

Q. What statistical approaches are recommended for validating 2-Pentenal, 4-methyl-’s reactivity in multi-component systems?

Methodological Answer:

- Apply multivariate analysis (e.g., principal component analysis) to disentangle synergistic/antagonistic effects in ternary mixtures.

- Report uncertainty margins for key parameters (e.g., ±5% for HPLC recovery rates) and use replicate experiments (n ≥ 3) to ensure reproducibility .

- Cross-validate findings with ab initio molecular dynamics simulations to predict reactive sites and transition states .

Experimental Design Considerations

Q. How should researchers control variables when studying 2-Pentenal, 4-methyl-’s role in Maillard reaction analogs?

Methodological Answer:

- Standardize buffer systems (e.g., sodium citrate, pH 3–5) to minimize pH-driven side reactions.

- Use isotopically labeled precursors (e.g., ¹³C-phenylalanine) to trace carbon flow into phenylacetaldehyde or heterocyclic byproducts.

- Include radical scavengers (e.g., BHT) to assess oxidative vs. non-oxidative degradation mechanisms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.